

Quantitative Data on KX2-361's BBB Penetration

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Compound Focus: Kx2-361

CAS No.: 897016-26-1

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The table below summarizes the key quantitative and functional data available from scientific literature.

Parameter	Reported Data	Context / Model	Source
BBB Penetration	"Good oral bioavailability and readily crosses the BBB"	Mouse models	[1]
Oral Bioavailability	~40%	Mouse models	[2]
Key Therapeutic Action	Dual Src kinase and tubulin polymerization inhibition	In vitro & in vivo (glioblastoma)	[1] [2]
In Vivo Efficacy (GL261 GBM)	Provides long-term survival	Syngeneic orthotopic mouse model	[1]
Additional Inhibitory Activity	Inhibits BoNT/A (botulinum neurotoxin) SNAP-25 cleavage	Pre- & post-intoxication in motor neurons	[3]

Experimental Protocols for Key Findings

The evidence for **KX2-361**'s properties comes from well-established preclinical experimental models.

In Vitro Cell Viability and Mechanism Assays

The **MTT assay** is a standard method used to determine compound efficacy and IC_{50} values, including for **KX2-361** and its analog KX2-391 [4]. The typical protocol involves:

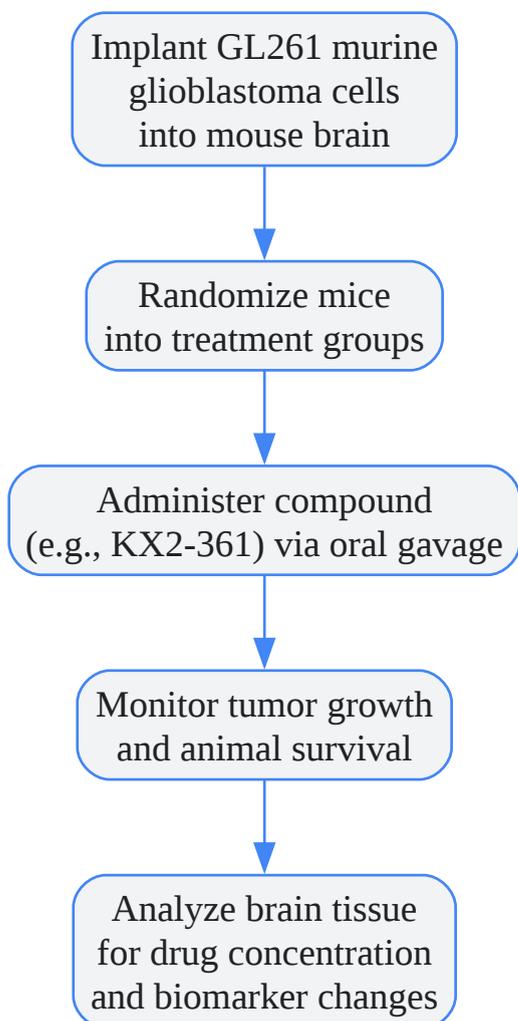
- **Cell Seeding:** Human cancer cell lines are seeded in 96-well plates.
- **Drug Treatment:** Cells are treated with a range of drug concentrations.
- **Incubation & Measurement:** After incubation, MTT reagent is added and converted to formazan by metabolically active cells. Solubilization solution is added, and absorbance is measured at 595 nm [4].
- **Data Analysis:** IC_{50} values are calculated using software like GraphPad Prism [4].

For tubulin polymerization inhibition, protocols typically involve:

- **In Vitro Tubulin Polymerization:** Purified tubulin is incubated with the test compound, and polymerization is monitored by light scattering or fluorescence [2].

In Vivo Efficacy and BBB Penetration Models

The **orthotopic glioblastoma model** is a key in vivo system used to demonstrate **KX2-361**'s efficacy and BBB penetration [1]. The standard workflow is as follows:



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*Experimental workflow for evaluating **KX2-361** in an orthotopic glioblastoma model.*

- **Tumor Implantation:** GL261 glioblastoma cells are surgically implanted into the brains of syngeneic C57BL/6 mice to create a biologically relevant environment [1].
- **Drug Administration:** **KX2-361** is administered orally, and its effects on tumor growth and animal survival are monitored [1].
- **Tissue Analysis:** Post-study, brain tissue can be analyzed using methods like mass spectrometry to confirm the presence of the drug and its concentration, directly proving BBB penetration.

Mechanism of Action and Therapeutic Implications

KX2-361 is characterized as a **dual-mechanism compound**, simultaneously inhibiting **Src kinase** and **tubulin polymerization** [1] [2]. This dual action is significant because tumors sensitive to **KX2-361** have shown resistance to Src-only inhibitors, suggesting the combination is critical for its efficacy [2].

The ability to cross the BBB makes **KX2-361** a promising candidate for treating central nervous system (CNS) conditions. Research indicates potential in two primary areas:

- **Oncology:** For the treatment of **glioblastoma (GBM)**, where it has shown activity in mouse models [1].
- **Infectious Disease:** As a potential therapeutic for **botulinum neurotoxin serotype A (BoNT/A) intoxication**, as it can enter neurons and inhibit the toxin's action [3].

Knowledge Gaps and Development Status

It is important to note that the search results indicate **KX2-361** has been evaluated in **preclinical studies** only [1] [2]. The referenced clinical trials (Phase I) are for its structural analog, **KX2-391** [2]. No results from human clinical trials for **KX2-361** were identified, representing a significant gap in translating these promising preclinical findings to human application.

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